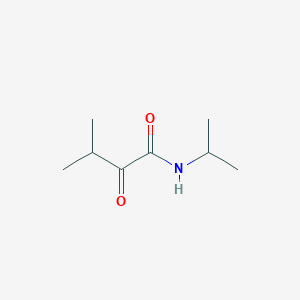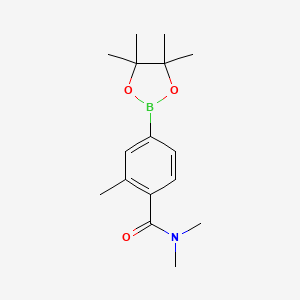
2-Chloro-4-(1-(methylsulfonyl)piperidin-4-yl)pyridine
Overview
Description
2-Chloro-4-(1-(methylsulfonyl)piperidin-4-yl)pyridine, also known as 2C-P, is an analog of the phenethylamine class of compounds with a variety of applications in scientific research. 2C-P has been studied for its potential use in a variety of areas, including as a hallucinogenic drug, a research chemical, and an antidepressant.
Scientific Research Applications
Chemical Inhibition and Enzyme Interaction
Chemical inhibitors, including structures similar to 2-Chloro-4-(1-(methylsulfonyl)piperidin-4-yl)pyridine, are extensively studied for their role in modulating Cytochrome P450 (CYP) enzymes in human liver microsomes. These enzymes metabolize a broad range of drugs, making the study of metabolism-based drug–drug interactions crucial. Selective chemical inhibitors in vitro provide insights into the contribution of various CYP isoforms to drug metabolism, crucial for predicting potential drug interactions (Khojasteh et al., 2011).
Synthesis of N-heterocycles
Chiral sulfinamides, related to this compound, are highlighted for their role in the stereoselective synthesis of amines and derivatives, particularly tert-butanesulfinamide. This compound has emerged as a standard in asymmetric N-heterocycle synthesis, providing access to diverse structures like piperidines, pyrrolidines, and azetidines, integral to many natural products and therapeutically relevant compounds (Philip et al., 2020).
Pyridine Derivatives in Medicine
Pyridine derivatives, similar to this compound, possess significant medicinal importance. They exhibit a range of biological activities, and numerous compounds are in clinical use. The review by Altaf et al. (2015) emphasizes the increasing importance of pyridine derivatives in modern medicinal applications, suggesting a wide application scope for such compounds (Altaf et al., 2015).
Catalysis and Organic Synthesis
This compound and related structures are significant in the field of catalysis and organic synthesis. Pyridine and imidazole N-oxides demonstrate remarkable functionalities in metal complexes formation, catalysts design, asymmetric catalysis and synthesis, and medicinal applications. Their versatility in synthesis and biological importance makes them a focal point for advanced chemistry and drug development investigations (Li et al., 2019).
properties
IUPAC Name |
2-chloro-4-(1-methylsulfonylpiperidin-4-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O2S/c1-17(15,16)14-6-3-9(4-7-14)10-2-5-13-11(12)8-10/h2,5,8-9H,3-4,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGNHXSZWHALMKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C2=CC(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![(2S,3S,11bS)-3-Isobutyl-2,3,4,6,7,11b-hexahydro-1H-pyrido[2,1-a]isoquinoline-2,9,10-triol](/img/structure/B1444456.png)

![3-[3-(Trifluoromethoxy)phenyl]prop-2-yn-1-ol](/img/structure/B1444460.png)




![4-{[2-Methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbonyl}morpholine](/img/structure/B1444467.png)